Butyl 2-amino-5-(aminocarbonyl)-4-methylthiophene-3-carboxylate
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Overview
Description
Butyl 2-amino-5-(aminocarbonyl)-4-methylthiophene-3-carboxylate is a synthetic organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2-amino-5-(aminocarbonyl)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene ring, followed by the introduction of the functional groups. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Butyl 2-amino-5-(aminocarbonyl)-4-methylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the amino or carboxylate groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Butyl 2-amino-5-(aminocarbonyl)-4-methylthiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s functional groups make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Butyl 2-amino-5-(aminocarbonyl)-4-methylthiophene-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups can form hydrogen bonds, ionic interactions, or covalent bonds with these targets, influencing their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives with different substituents, such as:
- 2-amino-3-carboxythiophene
- 4-methylthiophene-2-carboxylate
- 5-aminocarbonylthiophene derivatives
Uniqueness
Butyl 2-amino-5-(aminocarbonyl)-4-methylthiophene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its butyl group provides hydrophobic character, while the amino and carboxylate groups offer sites for further chemical modification and interaction with biological targets.
Properties
IUPAC Name |
butyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-3-4-5-16-11(15)7-6(2)8(9(12)14)17-10(7)13/h3-5,13H2,1-2H3,(H2,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHMRENZEMHOFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=C(SC(=C1C)C(=O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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